N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide
Brand Name: Vulcanchem
CAS No.: 159722-58-4
VCID: VC20935245
InChI: InChI=1S/C21H30N4O3/c1-4-12-24-18(22)17(20(27)25(13-5-2)21(24)28)23-19(26)16(6-3)14-15-10-8-7-9-11-15/h7-11,16H,4-6,12-14,22H2,1-3H3,(H,23,26)
SMILES: CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(CC)CC2=CC=CC=C2)N
Molecular Formula: C21H30N4O3
Molecular Weight: 386.5 g/mol

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide

CAS No.: 159722-58-4

Cat. No.: VC20935245

Molecular Formula: C21H30N4O3

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide - 159722-58-4

Specification

CAS No. 159722-58-4
Molecular Formula C21H30N4O3
Molecular Weight 386.5 g/mol
IUPAC Name N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide
Standard InChI InChI=1S/C21H30N4O3/c1-4-12-24-18(22)17(20(27)25(13-5-2)21(24)28)23-19(26)16(6-3)14-15-10-8-7-9-11-15/h7-11,16H,4-6,12-14,22H2,1-3H3,(H,23,26)
Standard InChI Key RZLMIHFLJKHOAR-UHFFFAOYSA-N
SMILES CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(CC)CC2=CC=CC=C2)N
Canonical SMILES CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(CC)CC2=CC=CC=C2)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator